molecular formula C6H8Cl2N4 B2703677 [1,2,4]Triazolo[4,3-a]pyridin-6-amine;dihydrochloride CAS No. 2551117-75-8

[1,2,4]Triazolo[4,3-a]pyridin-6-amine;dihydrochloride

Cat. No. B2703677
CAS RN: 2551117-75-8
M. Wt: 207.06
InChI Key: VCXRGNPUAWOEFX-UHFFFAOYSA-N
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Description

“[1,2,4]Triazolo[4,3-a]pyridin-6-amine;dihydrochloride” is a chemical compound with the CAS Number: 91981-60-1 . It has a molecular weight of 221.09 . The compound is stored at room temperature and is available in solid form . Its IUPAC name is [1,2,4]triazolo[4,3-a]pyridin-3-ylmethanamine dihydrochloride .


Synthesis Analysis

The synthesis of triazolopyridine derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . Another method involves a 5-exo-dig-type cyclization of chloroethynylphosphonates and commercially available N-unsubstituted 2-hydrazinylpyridines .


Molecular Structure Analysis

The molecular structure of “[1,2,4]Triazolo[4,3-a]pyridin-6-amine;dihydrochloride” was analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . The assignment of the observed bands to the respective normal modes was proposed based on PED calculations .


Physical And Chemical Properties Analysis

“[1,2,4]Triazolo[4,3-a]pyridin-6-amine;dihydrochloride” is a solid at room temperature . Its FTIR spectrum was recorded in the 100–4000 cm−1 range and its FT-Raman spectrum in the range 80–4000 cm−1 .

Scientific Research Applications

Safety and Hazards

The safety data sheet for “[1,2,4]Triazolo[4,3-a]pyridin-6-amine;dihydrochloride” indicates that it is classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . This means it can cause skin and eye irritation and may cause respiratory irritation.

properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4.2ClH/c7-5-1-2-6-9-8-4-10(6)3-5;;/h1-4H,7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXRGNPUAWOEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=CN2C=C1N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,4]Triazolo[4,3-a]pyridin-6-amine;dihydrochloride

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